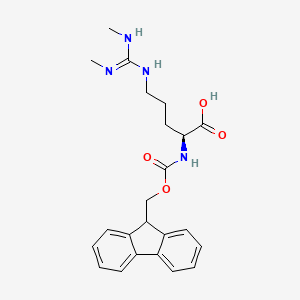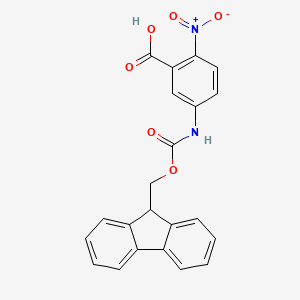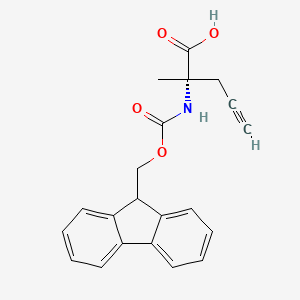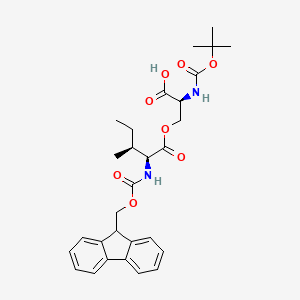
Boc-Ser(Ile-Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Ser(Ile-Fmoc)-OH is a novel synthetic amino acid derivative that has been developed to be used in a variety of laboratory experiments and applications. This compound is derived from serine, an essential amino acid, and is composed of a boc (tert-butoxycarbonyl) group and a Fmoc (9-fluorenylmethyloxycarbonyl) group. In addition, the compound contains a hydroxy group which provides a versatile platform for further derivatization. Boc-Ser(Ile-Fmoc)-OH has been studied extensively in recent years and has been found to have a number of applications in the scientific research field.
Wissenschaftliche Forschungsanwendungen
Phosphate Protection in Peptide Synthesis The compound Boc-Ser(PO3Tc2)-OH and its derivatives, including those related to the Fmoc protection strategy, have been utilized in peptide synthesis for the effective protection of phosphate groups. This application facilitates the synthesis of phosphoserine peptides, which are crucial in the study and manufacture of peptides with phosphorylation sites, a common post-translational modification in proteins. The removal of protecting groups has been achieved efficiently, showing the compound's utility in complex peptide synthesis processes (Paquet, 2009).
Synthesis of Biologically Active Peptides In the realm of developing biologically active peptides, derivatives of Boc-Ser(Ile-Fmoc)-OH have been prepared and employed to synthesize neo-endorphins and dynorphins. These peptides have shown potential for increased resistance to degradation by trypsin-like enzymes, indicating the role of Boc-Ser(Ile-Fmoc)-OH derivatives in designing peptides for therapeutic purposes, particularly in enhancing peptide stability and activity (Izdebski et al., 2007).
Peptide Synthesis Improvement Research on improving peptide synthesis techniques includes the use of Boc-Ser(Ile-Fmoc)-OH for the protection of amino acids during the synthesis process. This approach has led to the development of methods that simplify and improve the synthesis of polypeptides, showcasing the importance of protective group strategies in overcoming challenges related to material costs, yield, and purification in peptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
O-Acyl Isopeptide Method for Peptide Synthesis The O-acyl isopeptide method utilizes Boc-Ser(Ile-Fmoc)-OH derivatives for the efficient synthesis of peptides without epimerization. This method underscores the significance of Boc-Ser(Ile-Fmoc)-OH in creating important building blocks for peptide synthesis, demonstrating its role in enhancing synthetic strategies that contribute to the advancement of peptide chemistry (Yoshiya et al., 2007).
Manufacturing of Hydrophobic Peptides Boc-Ser(Ile-Fmoc)-OH has been applied in the synthesis of hydrophobic peptides, indicating its utility in addressing the challenges of large-scale production in the peptide industry. The compound was used in solid-phase synthesis, contributing to the successful manufacturing of peptides for applications such as cancer vaccinations. This application highlights the compound's role in facilitating the production of difficult-to-synthesize peptides (Shakoori & Gangakhedkar, 2014).
Eigenschaften
IUPAC Name |
(2S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-6-17(2)24(26(34)37-16-23(25(32)33)30-28(36)39-29(3,4)5)31-27(35)38-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,6,15-16H2,1-5H3,(H,30,36)(H,31,35)(H,32,33)/t17-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCALOWXHFURQQ-DPSWKAHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(Ile-Fmoc)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

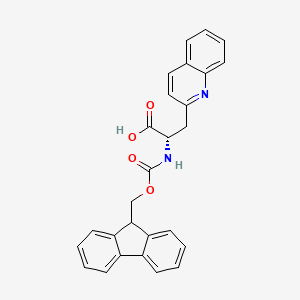


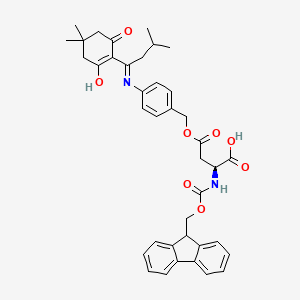
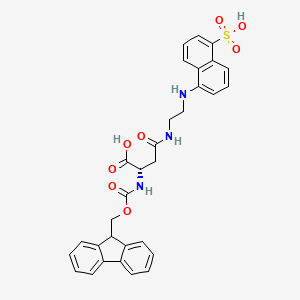
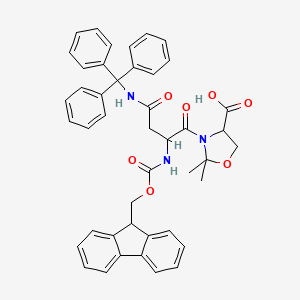

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)

